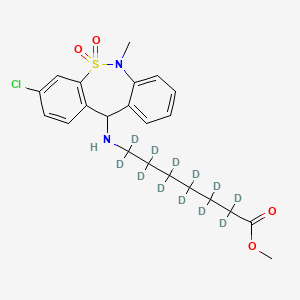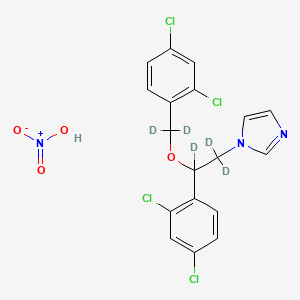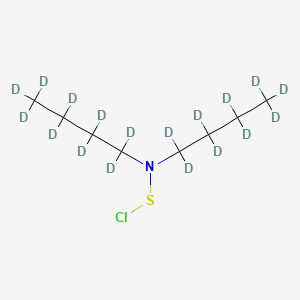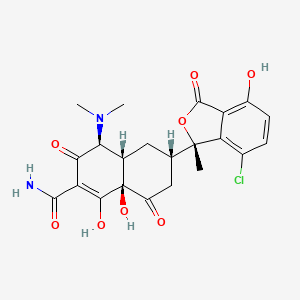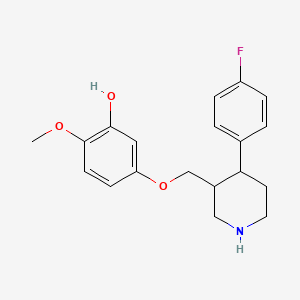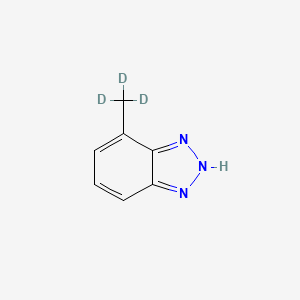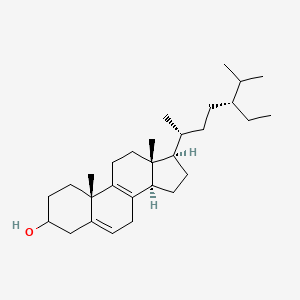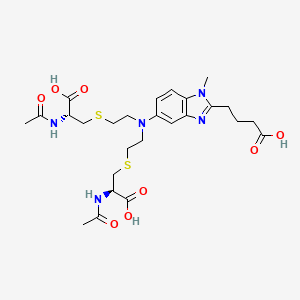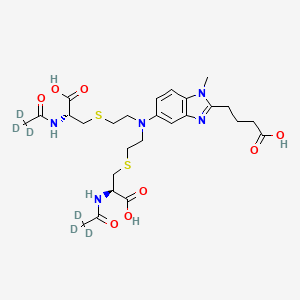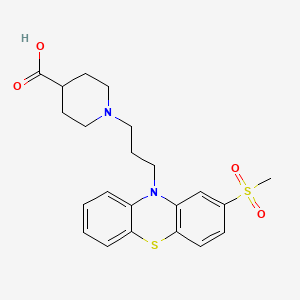
6-Mercaptopurine-13C2,15N (major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Mercaptopurine-13C2,15N (major) is a stable isotope-labelled form of 6-Mercaptopurine . It is a purine analogue that acts as an antagonist of the endogenous purines . It has been widely used as an antileukemic agent and immunosuppressive agent . The molecular formula is C313C2H4N315NS and the molecular weight is 155.16 .
Molecular Structure Analysis
The molecular structure of 6-Mercaptopurine-13C2,15N (major) is represented by the formula C313C2H4N315NS . The molecule has a molecular weight of 155.16 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Mercaptopurine-13C2,15N (major) include its molecular formula C313C2H4N315NS and a molecular weight of 155.16 . It appears as a solid and is white to off-white in color .科学的研究の応用
Tautomerism and NMR Studies
Pazderski et al. (2006) explored tautomerism in 6-mercaptopurine derivatives using NMR methods. Their research revealed the thionic character of these compounds in solution and solid phases, contributing to a deeper understanding of their chemical behavior (Pazderski et al., 2006).
In another study, Pazderski et al. (2007) applied NMR spectroscopy to study the tautomerism and protonation patterns in 6-mercaptopurine derivatives. This work provided insights into the tautomeric forms and suggested a new understanding of the protonation process in these compounds (Pazderski et al., 2007).
Analytical Techniques and Drug Determination
Karimi-Maleh et al. (2016) developed a novel voltammetric sensor for the simultaneous determination of 6-mercaptopurine and other anticancer drugs. This research contributes to analytical methods for drug monitoring and analysis (Karimi-Maleh et al., 2016).
Keyvanfard et al. (2013) described the use of a carbon nanotubes electrode for voltammetric determination of 6-mercaptopurine. Their findings provide a basis for developing sensitive and precise sensors for drug monitoring (Keyvanfard et al., 2013).
Cao et al. (2003) developed a modified electrode for the determination of 6-mercaptopurine using liquid chromatography coupled with microdialysis, contributing to pharmacokinetic studies and drug monitoring (Cao et al., 2003).
Impact on Biological Systems and Treatment Efficacy
Ordentlich et al. (2003) identified 6-mercaptopurine as an activator of the nuclear hormone receptor Nurr1, shedding light on its potential molecular targets and mechanisms of action in treating leukemias (Ordentlich et al., 2003).
Podsiadlo et al. (2008) explored how gold nanoparticles can enhance the anti-leukemia action of 6-mercaptopurine, opening avenues for advanced drug delivery systems (Podsiadlo et al., 2008).
Trivedi et al. (2018) investigated the impact of Biofield Energy Treatment on the properties of 6-mercaptopurine, suggesting potential improvements in its solubility and bioavailability for therapeutic applications (Trivedi et al., 2018).
Hortonelano et al. (1997) examined the effects of 6-mercaptopurine in inducing apoptosis in activated splenic B lymphocytes, providing insights into its mechanism of action in treating B cell disorders (Hortelano et al., 1997).
Vivoni et al. (2000) studied the interaction between 6-mercaptopurine and silver using surface-enhanced Raman spectroscopy, contributing to understanding its coordination chemistry with metals (Vivoni et al., 2000).
作用機序
6-Mercaptopurine-13C2,15N (major) competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP) . TIMP inhibits several reactions involving inosinic acid (IMP), including the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) .
Safety and Hazards
6-Mercaptopurine-13C2,15N (major) is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects and damaging fertility or the unborn child .
特性
CAS番号 |
1190008-04-8 |
|---|---|
製品名 |
6-Mercaptopurine-13C2,15N (major) |
分子式 |
C5H4N4S |
分子量 |
155.153 |
IUPAC名 |
3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,4+1,6+1 |
InChIキー |
GLVAUDGFNGKCSF-JDKPDMQJSA-N |
SMILES |
C1=NC2=C(N1)C(=S)N=CN2 |
同義語 |
1,9-Dihydro-6H-purine-13C2,15N-6-thione; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



